(1S,2R)-2-Trifluoromethyl-cyclohexylamine
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Overview
Description
“(1S,2R)-2-Trifluoromethyl-cyclohexylamine” is a compound that belongs to the class of organic compounds known as cyclohexylamines . These are compounds containing a cyclohexylamine moiety, which consists of a cyclohexane ring attached to an amine group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a cyclohexane derivative with an appropriate amine or amine derivative . The specific methods and conditions can vary widely depending on the exact structures of the starting materials and the desired product.Molecular Structure Analysis
The molecular structure of a compound like “this compound” would be expected to feature a cyclohexane ring, which is a six-membered ring of carbon atoms, with a trifluoromethyl group (-CF3) and an amine group (-NH2) attached . The (1S,2R) prefix indicates the specific stereochemistry of these substituents .Chemical Reactions Analysis
Cyclohexylamines can participate in a variety of chemical reactions. For example, the amine group can act as a base or nucleophile, reacting with acids or electrophiles respectively . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the other compounds present .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would be expected to be influenced by factors such as its molecular structure, the nature of its functional groups, and its stereochemistry .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1S,2R)-2-(trifluoromethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKJUJGNSSJMED-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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